N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

EthR inhibition ethionamide booster structure-activity relationship

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 338400-84-3) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide class, characterized by a 4-phenoxyphenyl moiety on the amide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the acetamide alpha-carbon. This chemotype has been explored as a scaffold for EthR transcriptional repressor inhibitors with ethionamide-boosting potential in Mycobacterium tuberculosis.

Molecular Formula C21H16F3NO2
Molecular Weight 371.359
CAS No. 338400-84-3
Cat. No. B2707904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
CAS338400-84-3
Molecular FormulaC21H16F3NO2
Molecular Weight371.359
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26)
InChIKeyNOWBHHKZPDSYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 338400-84-3): Chemical Class and Procurement Baseline


N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 338400-84-3) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide class, characterized by a 4-phenoxyphenyl moiety on the amide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the acetamide alpha-carbon. This chemotype has been explored as a scaffold for EthR transcriptional repressor inhibitors with ethionamide-boosting potential in Mycobacterium tuberculosis [1]. The compound is commercially available from multiple chemical suppliers primarily for research purposes , though its specific biological profiling remains limited in the open literature.

Why Generic Substitution of N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide Is Not Supported by Evidence


Within the N-phenylphenoxyacetamide family, even minor structural permutations—such as repositioning the phenoxy group from the 4-position to the 3-position or altering the trifluoromethyl substitution pattern—can profoundly alter EthR binding affinity, ligand orientation in the crystallographic binding pocket, and ethionamide-boosting efficacy [1]. In the absence of head-to-head comparative data for this specific compound against its closest analogs, generic substitution carries an unquantifiable risk of selecting a chemotype with inferior target engagement or functional activity. Procurement decisions must therefore be driven by compound-specific evidence rather than class membership alone.

Quantitative Differentiation Evidence for N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide: Identified Gaps


No Head-to-Head Bioactivity Data Available for CAS 338400-84-3 Versus Closest Structural Analogs

A comprehensive search of primary literature, patents, and authoritative databases did not identify any study reporting quantitative bioactivity data (e.g., IC50, EC50, ΔTm, or MIC shift) for N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 338400-84-3) that includes a direct comparator compound tested under identical conditions. The foundational EthR inhibitor paper by Flipo et al. (J Med Chem 2012) describes N-phenylphenoxyacetamide derivatives but does not explicitly profile this specific compound [1]. Consequently, no direct head-to-head comparison can be constructed at this time.

EthR inhibition ethionamide booster structure-activity relationship

Class-Level Structural Differentiation from Closest Commercial Analog CAS 1357293-69-6

The closest commercially listed analog, 2-(3-phenoxyphenyl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 1357293-69-6), shares the same molecular formula (C21H16F3NO2) and molecular weight (371.36 g/mol) but differs in the positional arrangement of the phenoxy and trifluoromethyl groups . In the target compound, the phenoxy group resides on the N-phenyl ring (4-position) and the CF3 group on the acetamide α-carbon phenyl ring (3-position). In the analog, these substituents are swapped: phenoxy on the α-carbon phenyl ring (3-position) and CF3 on the N-phenyl ring (4-position). This regioisomeric difference is known to impact EthR binding pocket complementarity and ligand orientation in crystallographic studies [1]. However, no direct comparative bioactivity data exist between these two regioisomers.

regioisomer physicochemical properties structure comparison

Class-Level Evidence: N-Phenylphenoxyacetamide EthR Inhibitors Exhibit Potent Ethionamide Boosting

The N-phenylphenoxyacetamide chemotype, to which the target compound belongs, was identified through screening of a 14,640-compound library in a whole-mycobacteria phenotypic assay for EthR inhibition [1]. The most potent compounds in this series demonstrated ethionamide-boosting activity in M. tuberculosis-infected macrophages, reducing the effective concentration of ethionamide required to inhibit intracellular bacterial growth. The X-ray co-crystal structure of the best optimized analogue (PDB 4DW6) with EthR revealed a specific binding mode within the EthR ligand-binding domain [1]. While these data establish the pharmacological potential of the chemotype, they cannot be directly extrapolated to CAS 338400-84-3 without compound-specific testing.

EthR ethionamide booster Mycobacterium tuberculosis

Evidence-Backed Application Scenarios for N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 338400-84-3)


Exploratory Screening for Novel EthR Inhibitors with Ethionamide-Boosting Potential

Given the validated EthR inhibitory activity of the N-phenylphenoxyacetamide chemotype [1], CAS 338400-84-3 may be included as a structurally distinct member in focused library screening campaigns aimed at identifying new ethionamide boosters for tuberculosis drug discovery. Its regioisomeric configuration relative to other family members offers the opportunity to probe structure-activity relationships around substituent positioning.

Negative Control or Comparator for Regioisomeric Selectivity Studies

The compound can serve as a regioisomeric comparator to 2-(3-phenoxyphenyl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 1357293-69-6) in studies designed to evaluate how the positional arrangement of phenoxy and trifluoromethyl groups affects target engagement, binding mode, or functional activity .

Building Block for Focused Library Synthesis Around the N-Phenylphenoxyacetamide Scaffold

As a commercially available N-phenylphenoxyacetamide derivative , this compound may be used as a synthetic intermediate or starting point for derivatization campaigns aimed at optimizing EthR affinity, selectivity, or pharmacokinetic properties, following the medicinal chemistry strategy outlined by Flipo et al. [1].

Caution: Not Suitable for Procurement Based on Documented Superiority

Users should be aware that no published quantitative evidence demonstrates that CAS 338400-84-3 is superior to any other commercially available N-phenylphenoxyacetamide analog. Procurement for any application requiring a priori evidence of target potency or selectivity should be deferred until compound-specific profiling data become available.

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